Boc-Gln(Xan)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Boc Gln Xan Oh Building Block: Structural Design and Synthetic Implications
Conceptual Design of Nα-Boc and Nδ-Xanthenyl Protective Functionalities
The design of Boc-Gln(Xan)-OH centers on the strategic placement of acid-labile protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino nitrogen and the xanthenyl (Xan) group on the delta-amide nitrogen of the glutamine side chain. This dual protection is essential for the stepwise assembly of peptides using SPPS methodologies.
Rationale for Xanthenyl Group Selection for Glutamine Side-Chain Amide
The amide side chains of asparagine and glutamine residues are prone to undesired reactions, such as dehydration to nitriles, particularly when exposed to carbodiimide (B86325) coupling reagents during peptide synthesis. peptide.com This side reaction becomes more problematic in the synthesis of longer peptides where these residues are repeatedly subjected to coupling conditions. peptide.com To mitigate this, a protecting group is typically installed on the amide nitrogen. peptide.com The xanthenyl (Xan) group is commonly utilized for this purpose in Boc chemistry. peptide.com The Xan group effectively shields the amide functionality, minimizing the risk of dehydration and other side reactions during the coupling cycles. peptide.com
Principles of Orthogonal Protection Within the Boc/Benzyl SPPS Paradigm
Orthogonal protection is a strategy in multi-step synthesis where different protecting groups are used that can be removed selectively under distinct sets of conditions without affecting other protected functionalities. peptide.com In peptide synthesis, this principle is applied to the temporary protection of the alpha-amino group, which is removed at each coupling step, and the semi-permanent protection of reactive side-chain functionalities, which are typically removed at the end of the synthesis. peptide.com
The Boc/Benzyl (Boc/Bn) strategy, while historically significant, is not a truly orthogonal protection scheme because both the Boc group and benzyl-based side-chain protecting groups are acid-labile. peptide.combiosynth.comiris-biotech.de However, it is practically applied based on differential acid lability. The Boc group, used for temporary Nα protection, is removed under moderate acidic conditions, typically using trifluoroacetic acid (TFA) at concentrations around 50% in dichloromethane (B109758). peptide.comuwec.edu Benzyl-based side-chain protecting groups, in contrast, require stronger acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage, usually performed at the end of the synthesis to release the peptide from the resin and deprotect the side chains simultaneously. peptide.compeptide.com
Within this Boc/Benzyl framework, the Xan group on the glutamine side chain is also acid-labile. peptide.com It can be removed with 50% TFA. peptide.com In typical Boc chemistry SPPS, the conditions used for Boc deprotection (e.g., 50% TFA) are often sufficient to simultaneously remove the xanthenyl group from the glutamine side chain. peptide.com While this might not represent strict orthogonality in the sense of completely independent removal conditions, the lability of Xan under the standard Boc deprotection conditions allows for its removal during the repetitive Nα deprotection steps, or it can be cleaved concurrently with other acid-labile side-chain protecting groups during the final cleavage from the resin, depending on the specific protocol and the lability of other protecting groups present. peptide.comnih.gov The use of Xan protection for glutamine in Boc chemistry is primarily driven by its effectiveness in preventing side-chain dehydration during coupling, rather than providing a distinct cleavage handle orthogonal to Boc.
Methodological Advances in this compound Preparation
The synthesis of this compound involves the introduction of the Boc group onto the alpha-amine of glutamine and the xanthenyl group onto the delta-amide nitrogen. Optimized synthetic routes and rigorous analytical methodologies are crucial for obtaining high-purity material suitable for peptide synthesis.
Optimized Synthetic Routes for this compound
The preparation of this compound typically involves the protection of the alpha-amino group of glutamine with the Boc group and the subsequent or preceding functionalization of the side-chain amide with the xanthenyl moiety. The Boc group is commonly introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. numberanalytics.combzchemicals.com This reaction forms a carbamate, effectively protecting the alpha-amine. numberanalytics.com
The xanthenyl group is often introduced by reacting a glutamine derivative with xanthen-9-ol (xanthydrol) under acid-catalyzed conditions. nih.gov This reaction involves the condensation of the amide nitrogen with the hydroxyl group of xanthydrol, forming the Nδ-xanthenyl linkage. nih.gov The order of introduction of the Boc and Xan groups can vary depending on the specific synthetic strategy employed. Optimized routes aim to maximize yield, minimize side product formation (such as the aforementioned dehydration of the glutamine side chain), and ensure the correct stereochemistry of the alpha-carbon is maintained. While specific detailed synthetic procedures for this compound were not extensively detailed in the search results beyond the general principles of Boc and Xan introduction, the synthesis would involve standard organic chemistry techniques for protection, coupling, and purification.
Analytical Methodologies for Assessing Purity and Identity of this compound Precursors
Ensuring the purity and identity of this compound and its precursors is paramount for successful peptide synthesis, as impurities can lead to truncated or incorrect peptide sequences. A range of analytical techniques are employed for this purpose.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the structure and identity of protected amino acids like this compound. NMR provides detailed information about the chemical environment of each nucleus in the molecule, allowing for confirmation of the presence and correct attachment of the Boc and Xan groups, as well as the integrity of the glutamine backbone. Mass Spectrometry (MS) is another vital tool for determining the molecular weight and confirming the identity of the compound. Techniques like MALDI-TOF MS, GC/MS, and LC/MS can be used to analyze protected amino acids.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound. HPLC can separate the desired product from impurities, precursors, and side products based on differences in their chemical properties. Chiral HPLC is specifically used to confirm the enantiomeric purity of the L-glutamine derivative, ensuring that racemization has not occurred during the synthetic process. sigmaaldrich.com Other techniques like Thin-Layer Chromatography (TLC) can be used for quick assessment of reaction progress and purity during synthesis. Melting point determination can also provide an indication of the purity of crystalline samples.
These analytical methodologies, used in combination, provide comprehensive characterization of this compound, ensuring its quality and suitability for use as a building block in peptide synthesis.
Integration and Performance of Boc Gln Xan Oh in Solid Phase Peptide Assembly
Optimized Coupling Chemistries for Boc-Gln(Xan)-OH Incorporation
Efficient coupling of this compound is essential for achieving high yields and purity of the final peptide. The choice of activating reagents, reaction solvents, and additives plays a significant role in the success of this step.
Efficacy of Conventional and Advanced Activating Reagents in Coupling Reactions
In Boc SPPS, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used activating reagents. wikipedia.orgfishersci.co.ukfishersci.fi However, carbodiimide (B86325) activation of asparagine and glutamine residues is known to be susceptible to dehydration of the side-chain amide, leading to nitrile formation. The xanthyl group on this compound is specifically designed to protect against this dehydration side reaction during dicarbodiimide activation. peptide.com
To further enhance coupling efficiency and minimize side reactions, particularly for challenging couplings or sequences prone to aggregation, advanced activating reagents are often employed. These include uronium or phosphonium (B103445) salts, often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgadvancedchemtech.comnih.gov Examples of such reagents include HBTU (2-(1H-Benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). wikipedia.orgnih.govnih.govevitachem.comfishersci.sethermofisher.comcymitquimica.com The use of these reagents, especially in conjunction with the Xan protection, can lead to improved coupling fidelity and reduced epimerization.
Influence of Reaction Solvents and Additives on Coupling Fidelity
The choice of solvent is critical in SPPS, impacting the swelling of the resin, solubility of reagents, and reaction kinetics. Common solvents in Boc SPPS include N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP). wikipedia.orgfishersci.nlnih.govjkenterprises.com.pkwikipedia.orgfishersci.comumweltprobenbank.de DMF and NMP are polar aprotic solvents that generally provide good solvation for protected amino acids and coupling reagents. nih.gov
Additives like HOBt and HOAt are frequently used with carbodiimides and uronium/phosphonium reagents. wikipedia.orgadvancedchemtech.comnih.gov These additives form activated esters that are more reactive and less prone to racemization compared to the intermediates formed by carbodiimides alone. HOAt is generally considered more effective than HOBt, particularly for difficult couplings, due to the neighboring group effect of the aza nitrogen.
Strategies for Overcoming Sequence-Dependent Coupling Efficiencies
The efficiency of amino acid coupling can be influenced by the specific amino acid sequence being synthesized, with certain sequences being more prone to aggregation or steric hindrance. While the Xan group on glutamine helps mitigate issues related to side-chain dehydration, challenging sequences may still require optimized coupling protocols. Strategies to overcome sequence-dependent coupling inefficiencies when incorporating this compound can include:
Double Coupling: Performing a second coupling reaction if the first one is incomplete, as monitored by a suitable test (e.g., ninhydrin (B49086) test).
Increased Reagent Concentrations: Using higher concentrations of this compound and activating reagents to drive the reaction to completion.
Modified Solvents or Solvent Mixtures: Employing different solvents or mixtures (e.g., adding DCM to DMF or NMP) to improve resin swelling and reagent access to the reactive sites.
Pseudoproline Dipeptides: While less common with Boc chemistry compared to Fmoc, using dipeptide building blocks containing pseudoproline units can disrupt aggregation and improve coupling in difficult regions.
Acidolytic Deprotection of the Nα-Boc Group
A key step in Boc SPPS is the acidolytic removal of the Nα-Boc protecting group after each amino acid coupling, allowing for the addition of the next residue. Trifluoroacetic acid (TFA) is the most commonly used reagent for this deprotection. wikipedia.orgnih.govebi.ac.ukthermofisher.commerckmillipore.com
Kinetic and Mechanistic Aspects of Trifluoroacetic Acid (TFA) Mediated Removal
The removal of the Boc group by TFA proceeds via an acid-catalyzed unimolecular (E1-like) mechanism. Protonation of the Boc carbonyl oxygen by TFA leads to the departure of the tert-butyl cation and the formation of a carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation is a highly reactive intermediate.
The kinetics of Boc deprotection are generally fast, typically requiring only a few minutes with standard TFA concentrations (e.g., 25-50% in DCM or another suitable solvent). However, the rate can be influenced by the nature of the amino acid and the surrounding peptide sequence.
Design and Application of Scavenger Cocktails to Mitigate Cationic Side Reactions
The highly reactive tert-butyl cation generated during Boc deprotection can react with susceptible nucleophilic functional groups present in the peptide or on the resin, leading to undesirable side products such as alkylation. To suppress these side reactions, scavenger cocktails are added to the TFA deprotection mixture.
Common scavengers are nucleophilic reagents that preferentially react with the tert-butyl cation. Examples include:
Triisopropylsilane (B1312306) (TIS): A highly effective scavenger that reacts with carbocations.
Ethanedithiol (EDT): Another common scavenger, particularly useful for preventing alkylation of methionine and cysteine residues. fishersci.atwikipedia.orgfishersci.casigmaaldrich.com
Water: Can act as a scavenger, especially in higher concentrations.
Cresols and Anisole: Aromatic scavengers that can also react with carbocations.
Xanthenyl Side-Chain Deprotection and Peptide Cleavage
In Boc-SPPS, the removal of protecting groups and cleavage of the peptide from the solid support are typically achieved through acidolytic treatment. iris-biotech.denih.gov The lability of the Xan group to acidic conditions is a key aspect of its use in this strategy. peptide.comug.edu.pl
Concurrent Removal of Xanthenyl Group During Final Acidolytic Cleavage
A significant advantage of using the Xan group in Boc chemistry is that its removal occurs concurrently with the cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups during the final acidolytic treatment. peptide.comug.edu.plnih.gov This is typically carried out using strong acids, such as trifluoroacetic acid (TFA). peptide.compeptide.comug.edu.pl Since the primary role of the Xan group is to protect the amide during the coupling steps, its removal during the final cleavage step does not pose a significant issue for the synthesis strategy. peptide.compeptide.com
Methodological Approaches for Suppressing Side-Reactions Induced by Xanthenyl Cations
The acidolytic cleavage of protecting groups, including the Xan group, generates carbocations. thermofisher.comsigmaaldrich.com These reactive cationic species can induce undesirable side reactions, such as alkylation of sensitive amino acid residues within the peptide sequence. peptide.comthermofisher.comsigmaaldrich.com Tryptophan, methionine, and cysteine residues are particularly susceptible to such modifications. peptide.comsigmaaldrich.com
To mitigate these side reactions, scavengers are commonly included in the cleavage cocktail. ug.edu.plthermofisher.comsigmaaldrich.com Scavengers are compounds that react with the generated carbocations, thus preventing them from alkylating the peptide chain. thermofisher.com While the search results mention scavengers in the context of general acidolytic cleavage in SPPS and specifically for suppressing side reactions induced by t-butyl cations generated from Boc removal, the principle applies to xanthenyl cations as well. peptide.comthermofisher.comsigmaaldrich.compeptide.com Common scavengers used in acidolytic cleavage mixtures include water, anisole, and thiol derivatives like dithioethane (DTE) or triisopropylsilane (TIPS). thermofisher.comsigmaaldrich.compeptide.comuci.edu The specific scavenger or cocktail composition can be optimized depending on the peptide sequence and the types of protecting groups used to minimize side product formation. sigmaaldrich.com
Impact of Deprotection Conditions on Peptide Integrity and Conformational Stability
The conditions employed for the final deprotection and cleavage step, including the choice of acid, its concentration, reaction time, temperature, and the presence and type of scavengers, can significantly impact the integrity and purity of the synthesized peptide. sigmaaldrich.comthermofisher.com Harsh acidic conditions or insufficient scavenging can lead to various side reactions beyond alkylation, such as peptide fragmentation, unintended cleavage of labile bonds, or modifications of sensitive amino acid side chains. sigmaaldrich.comthermofisher.compeptide.com
The formation of pyroglutamic acid at the N-terminus of peptides containing N-terminal glutamine is another potential side reaction that can occur under acidic conditions, although it is also known to occur under neutral and basic conditions, particularly at elevated temperatures. researchgate.netmdpi.com While the Xan group protects the amide nitrogen during synthesis, the final acidolytic deprotection step removes this protection, exposing the glutamine residue to conditions where pyroglutamate (B8496135) formation is possible. researchgate.net This cyclization leads to a truncated peptide and can affect its biological activity and properties. mdpi.com
The conformational stability of the peptide can also be indirectly influenced by the deprotection conditions through their effect on peptide integrity and the presence of modifications. Side reactions that alter the primary sequence or introduce unnatural linkages can lead to misfolding or altered conformational preferences.
Optimizing the cleavage conditions, including the careful selection of scavengers and reaction parameters, is therefore essential to ensure high peptide purity and preserve the integrity and native conformation of the synthesized peptide. sigmaaldrich.com
Table 1: Common Protecting Groups and Deprotection Conditions in SPPS
| Amino Acid | Side-Chain Protecting Group (Boc-SPPS) | Deprotection Conditions (Typical) | Notes | Source |
| Glutamine | Xan (Xanthenyl) | TFA (concurrent with cleavage) | Protects against dehydration, removed during final cleavage. | peptide.compeptide.compeptide.comug.edu.pl |
| Asparagine | Xan (Xanthenyl) | TFA (concurrent with cleavage) | Protects against dehydration, removed during final cleavage. | peptide.compeptide.comug.edu.pl |
| Arginine | Tos, Pbf | Strong Acid (e.g., HF, TFA) | Pbf is often preferred due to fewer side reactions. | peptide.comiris-biotech.deiris-biotech.de |
| Lysine | Cbz, Boc | Acid (TFA for Boc) | iris-biotech.deiris-biotech.de | |
| Serine | Bzl | Strong Acid (e.g., HF) | Fmoc-SPPS typically uses tBu, removed by TFA. | iris-biotech.deiris-biotech.de |
| Threonine | Bzl | Strong Acid (e.g., HF) | Fmoc-SPPS typically uses tBu, removed by TFA. | iris-biotech.deiris-biotech.de |
| Tyrosine | Bzl | Strong Acid (e.g., HF) | Fmoc-SPPS typically uses tBu, removed by TFA. | iris-biotech.deiris-biotech.de |
| Cysteine | Acm | Various (orthogonal) | Trt is common in Fmoc-SPPS, removed by TFA. | iris-biotech.deiris-biotech.de |
| Tryptophan | For | Acid or Base | Boc is common in Fmoc-SPPS, suppresses side reactions during cleavage. | iris-biotech.desigmaaldrich.com |
Table 2: Potential Side Reactions Induced by Cations During Acidolytic Cleavage
| Reactive Species Generated | Source of Cation (Examples) | Susceptible Amino Acid Residues | Type of Side Reaction | Notes | Source |
| t-butyl cation | Boc group deprotection | Trp, Cys, Met | Alkylation | Can be suppressed by scavengers. | peptide.comsigmaaldrich.compeptide.compeptide.com |
| Xanthenyl cation | Xan group deprotection | Trp, Cys, Met (likely) | Alkylation | Scavengers are used to mitigate. | peptide.comthermofisher.comsigmaaldrich.com |
| Linker cation | Resin linker cleavage | Trp, Cys, Met | Reattachment to resin | Can be suppressed by silane (B1218182) scavengers. | sigmaaldrich.com |
| Acylium ion | Glu deprotection (HF) | Internal residues, scavengers | Cyclization (pyroGlu), reaction with scavengers | More relevant in HF cleavage. | peptide.com |
Detailed Research Findings:
Research has shown that the use of the Xan group for glutamine and asparagine in Fmoc-SPPS (where it is also used, although Trt is more common) results in purer products compared to other protecting groups like Tmob or Trt in certain challenging peptide syntheses. nih.gov This suggests that the Xan group's properties and its removal during acidolysis can be advantageous in minimizing side product formation. nih.gov
Studies investigating impurities in peptide pools have highlighted the susceptibility of N-terminal glutamine to spontaneous cyclization into pyroglutamate, particularly under acidic conditions. mdpi.com This underscores the importance of considering this potential side reaction during the final cleavage and work-up procedures when this compound has been used. researchgate.netmdpi.com While the Xan group offers protection during synthesis, the deprotection step removes this barrier. researchgate.net
The effectiveness of scavengers in preventing cation-induced side reactions is well-documented. peptide.comthermofisher.comsigmaaldrich.compeptide.com For instance, adding dithioethane (DTE) to the cleavage solution is reported to scavenge t-butyl cations and prevent side product formation with sensitive residues like Trp, Cys, or Met. peptide.com Similarly, silane scavengers can prevent reattachment of the peptide to the resin via linker cations. sigmaaldrich.com While specific data on the efficiency of different scavengers specifically against xanthenyl cations in the context of this compound deprotection was not extensively detailed in the search results, the general principles of carbocation scavenging in acidolytic cleavage are applicable.
The choice of cleavage cocktail composition and reaction time are critical parameters that need careful optimization. sigmaaldrich.com For many peptides, a mixture of TFA/TIS/water (95:2.5:2.5) is effective for cleavage and deprotection. sigmaaldrich.com However, for peptides containing residues highly susceptible to side reactions or for sequences that are difficult to cleave, modified cocktails or longer reaction times might be necessary, which in turn can increase the risk of degradation or side reactions if not carefully controlled. sigmaaldrich.com
Comparative Analysis of Glutamine Side Chain Protection Strategies in Spps
Comparative Evaluation of Boc-Gln(Xan)-OH vs. Fmoc-Gln(Trt)-OH
This compound is a derivative employed in Boc SPPS, where the α-amino group is protected by the tert-butoxycarbonyl (Boc) group and the glutamine side-chain amide is protected by the 9H-xanthen-9-yl (Xan) group. wikipedia.org In contrast, Fmoc-Gln(Trt)-OH is used in Fmoc SPPS, featuring the 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protection and the triphenylmethyl (Trt) group protecting the glutamine amide. advancedchemtech.comfishersci.ca Both the Xan and Trt groups serve to prevent the undesirable dehydration of the glutamine amide during the coupling steps. advancedchemtech.comwikipedia.org
Distinctions in Protecting Group Lability and Orthogonality Profiles
The lability of the Xan and Trt protecting groups differs within their respective SPPS strategies. In Boc SPPS, the Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.org The Xan group on the glutamine side chain is also acid-labile and is removed concurrently with the Boc group during the Nα-deprotection step. wikipedia.org This means the glutamine side chain is deprotected at each cycle where it is the N-terminal residue after Boc removal.
In Fmoc SPPS, the Fmoc group is removed by treatment with a base, such as piperidine (B6355638). advancedchemtech.com The Trt group, however, is acid-labile and remains intact during the basic Fmoc deprotection steps. advancedchemtech.com The Trt group is typically removed during the final cleavage of the peptide from the solid support, which is usually performed with a strong acid like 95% TFA, often containing scavengers. advancedchemtech.com This difference in lability reflects the orthogonal nature of the Fmoc/tBu strategy, where the Nα-protecting group (Fmoc) and most side-chain protecting groups (like Trt and tBu) are removed under mutually exclusive conditions (base vs. acid). advancedchemtech.com While the Boc/Benzyl strategy is considered quasi-orthogonal, relying on differential acid lability, the simultaneous removal of Boc and Xan highlights a different deprotection profile compared to the Fmoc/Trt system. jkchemical.com
Methodological Advantages and Disadvantages of Boc-Xan versus Fmoc-Trt in Peptide Synthesis
Both this compound and Fmoc-Gln(Trt)-OH offer advantages in SPPS. The Xan group in this compound improves the solubility of the glutamine derivative, which is beneficial during synthesis. wikipedia.org Its removal during the Boc deprotection step means the side chain is deprotected early in the synthesis for each incorporated glutamine residue.
Fmoc-Gln(Trt)-OH also provides good solubility in common organic solvents used in peptide synthesis, such as DMF. advancedchemtech.com A key advantage of the Trt group in Fmoc SPPS is its stability to the basic conditions of Fmoc removal, allowing for the side chain to remain protected throughout the chain elongation. advancedchemtech.com The Trt group is reported to prevent dehydration side reactions during activation, particularly with carbodiimide (B86325) reagents. advancedchemtech.com Its removal during final cleavage with concentrated TFA is generally efficient. advancedchemtech.com
A potential disadvantage of the Xan group in Boc SPPS is its lability during each Boc deprotection cycle, meaning the glutamine side chain is exposed to subsequent coupling and deprotection steps. While this might not be critical if the primary role is preventing dehydration during its own coupling, it contrasts with the persistent protection offered by Trt until final cleavage in Fmoc SPPS.
For Fmoc-Gln(Trt)-OH, while generally effective, the use of strong acidic conditions (95% TFA) for Trt removal during final cleavage necessitates the use of scavengers to prevent potential side reactions, such as the alkylation of sensitive residues like tryptophan by the released trityl cation. nih.gov
Table 1: Comparison of this compound and Fmoc-Gln(Trt)-OH in SPPS
| Feature | This compound | Fmoc-Gln(Trt)-OH |
| SPPS Strategy | Boc | Fmoc |
| Nα-Protecting Group | Boc (acid-labile) | Fmoc (base-labile) |
| Gln Side-Chain Protection | Xan (acid-labile) | Trt (acid-labile) |
| Lability of Side-Chain PG | Removed during Boc deprotection | Removed during final acidic cleavage |
| Solubility Improvement | Yes wikipedia.org | Yes advancedchemtech.com |
| Prevention of Dehydration | Yes wikipedia.org | Yes advancedchemtech.com |
| Orthogonality | Side-chain PG removed with Nα-PG | Side-chain PG stable during Nα-PG removal |
| Acid Strength for Removal | Moderate (with Boc removal) wikipedia.orgwikipedia.org | Strong (typically 95% TFA) advancedchemtech.com |
| Potential Side Reactions | Limited information in snippets | Alkylation of sensitive residues by Trt cation during cleavage nih.gov |
Implications for Overall Peptide Yield, Purity, and Accessibility of Complex Sequences
Fmoc-Gln(Trt)-OH has been reported to result in significantly purer peptides compared to other glutamine derivatives used in Fmoc SPPS. advancedchemtech.com The effective protection against dehydration during coupling contributes to cleaner crude products. The stability of the Trt group until final cleavage can be advantageous for maintaining peptide integrity during synthesis.
The accessibility of complex sequences can be influenced by the solubility properties conferred by the protecting groups and their ability to suppress aggregation. Both Xan and Trt groups improve the solubility of glutamine derivatives, which is crucial for synthesizing complex or hydrophobic peptides where aggregation can be a significant issue, hindering coupling efficiency and purity. advancedchemtech.comwikipedia.org The choice between the two may depend on the specific sequence and the known performance of Boc-Xan versus Fmoc-Trt for similar peptides.
Examination of Alternative Protecting Groups for Glutamine Amide
Beyond Xan and Trt, other protecting groups have been developed and utilized for the glutamine amide side chain to address specific challenges in peptide synthesis.
Historical Development and Utility of Other Amide-Protecting Groups (e.g., Mbh, Tmob)
The need for effective glutamine side-chain protection arose from issues encountered in early peptide synthesis methods, such as dehydration of the amide and side reactions during coupling and deprotection. Historically, various groups have been explored to prevent these issues.
The 4,4'-dimethoxybenzhydryl (Mbh) group is one such protecting group that has been used for the amide side chains of asparagine and glutamine. nih.gov However, studies have indicated that the cleavage of Mbh derivatives can be slow, making them less attractive for routine application compared to more labile alternatives. peptide.com
The 2,4,6-trimethoxybenzyl (Tmob) group represents another class of protecting groups developed for Asn and Gln amide protection, particularly for use in Fmoc-based SPPS. advancedchemtech.comscilit.com Tmob was developed as a more acid-labile alternative to the Trt group. scilit.com
Performance Metrics and Applicability of Diverse Protection Strategies
The performance of different glutamine amide protecting groups is typically evaluated based on their ability to prevent side reactions (like dehydration and imide formation), their stability during synthesis, the efficiency and conditions required for their removal, and their impact on peptide solubility, yield, and purity.
Research comparing Tmob and Mbh protection for Asn and Gln has shown that Tmob is cleaved significantly more efficiently under acidic conditions. peptide.comsigmaaldrich.com For glutamine, Tmob was found to be cleaved between 50 and 100 times more rapidly than the Mbh derivative in 95% TFA. peptide.com This faster cleavage makes Tmob a more suitable option for routine Fmoc SPPS compared to Mbh. peptide.comsigmaaldrich.com
Tmob protection is considered particularly advantageous in sequences prone to aspartimide formation or β-sheet aggregation, issues that can lead to reduced coupling efficiency and purity. advancedchemtech.com However, a consideration with Tmob is the potential for the released trimethoxybenzyl cation to alkylate sensitive residues like tryptophan during acidic cleavage, although this can be mitigated by using appropriate scavengers in the cleavage cocktail. scilit.comadvancedchemtech.com
While Trt is widely used and effective in preventing dehydration and improving solubility in Fmoc SPPS, the more acid-labile Tmob offers an alternative that may be beneficial in specific cases, particularly when a faster cleavage of the side-chain protection is desired or when dealing with sequences prone to aggregation. scilit.comadvancedchemtech.com The choice among Trt, Tmob, and potentially other groups depends on the specific peptide sequence, the SPPS strategy employed, and the desired balance between protection efficiency, cleavage conditions, and potential side reactions.
Table 2: Characteristics of Alternative Glutamine Amide Protecting Groups
| Protecting Group | SPPS Strategy Context | Key Characteristics | Potential Disadvantages |
| Mbh | Fmoc or Boc | Used for amide protection | Slow cleavage under acidic conditions peptide.com |
| Tmob | Primarily Fmoc | More acid-labile than Mbh scilit.com; Efficient cleavage peptide.comsigmaaldrich.com; Beneficial for aggregation-prone sequences advancedchemtech.com | Potential for alkylation of Trp during acidic cleavage scilit.comadvancedchemtech.com |
Advanced Research Applications and Future Trajectories of Boc Gln Xan Oh Chemistry
Role of Boc-Gln(Xan)-OH in the Construction of Challenging Peptide Sequences
The Boc-SPPS strategy, which utilizes acid-labile Boc and benzyl-based protecting groups, has historically been favored for the synthesis of certain "difficult sequences" and peptides prone to aggregation, in contrast to the more widely adopted Fmoc-SPPS altabioscience.comnih.govcsic.es. This compound is a key building block within this strategy, specifically designed to address challenges associated with incorporating glutamine residues.
Synthesis of Long Peptides and Bridging "Difficult Sequences" in Boc-SPPS
"Difficult sequences" in peptide synthesis often refer to segments that are hydrophobic, contain β-branched amino acids, or include residues like glycine, which can induce aggregation through β-sheet packing nih.gov. These sequences can lead to incomplete couplings and purification challenges nih.gov. Boc-SPPS, especially when employing optimized protocols such as in situ neutralization, has demonstrated improved efficiency in assembling these challenging or longer peptide sequences nih.govcsic.esiu.edu.
The xanthyl group on the glutamine side chain in this compound is crucial for suppressing the dehydration of the glutamine amide to a nitrile, a known side reaction that can occur during coupling steps, particularly with certain activating reagents acs.orgajol.infonih.gov. By protecting the amide function, this compound helps maintain the integrity of the peptide sequence during synthesis, contributing to better yields and purity, which are essential for the successful construction of long and difficult peptides. Studies have utilized this compound in the synthesis of challenging sequences, such as the C-terminal sequence of HIV-1 proteinase, demonstrating its utility in overcoming synthetic hurdles pnas.orgluxembourg-bio.com.
Contributions to Segment Condensation and Chemical Ligation Methodologies
The synthesis of large polypeptides and proteins often necessitates the use of segment condensation or chemical ligation methods, where pre-synthesized peptide fragments are coupled together iu.edursc.orgthieme-connect.denih.govnih.gov. Boc-SPPS is well-suited for the preparation of peptide segments, including peptide thioesters, which are key intermediates in native chemical ligation (NCL) iu.edu.
The ability to synthesize well-defined peptide segments using Boc-SPPS, incorporating protected amino acids like this compound, is fundamental to these ligation strategies. By providing reliable access to protected peptide fragments with minimized side reactions at glutamine residues, this compound indirectly supports the efficient assembly of larger protein structures through techniques like NCL iu.edu. This is particularly relevant when Boc-SPPS with in situ neutralization is used to prepare peptide thioesters, a process ideally suited for this purpose iu.edu.
Analytical Characterization of Peptide Products from this compound Synthesis
Following solid-phase peptide synthesis using building blocks like this compound, rigorous analytical characterization is essential to confirm the identity, assess the purity, and identify potential byproducts of the synthesized peptide.
Spectroscopic and Chromatographic Techniques for Product Verification and Purity Assessment
A combination of spectroscopic and chromatographic techniques is routinely employed for the analysis of peptide products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing peptide purity and monitoring synthesis progress scielo.org.mxnih.govrsc.orggoogle.commdpi.com. RP-HPLC separates peptides based on their hydrophobicity, and the purity is typically determined by calculating the relative peak area of the desired product in the chromatogram nih.govgoogle.commdpi.comgoogle.com. UV detection, commonly at wavelengths between 205 and 230 nm, is used in conjunction with RP-HPLC scielo.org.mxgoogle.com.
Mass spectrometry (MS), including techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS or LCMS), is indispensable for verifying the molecular weight and thus the identity of the synthesized peptide iu.eduscielo.org.mxnih.govrsc.orgnih.gov. Comparing the experimentally determined mass with the calculated theoretical mass confirms that the correct sequence has been assembled and that protecting groups have been successfully removed during cleavage.
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) can provide detailed structural information and is used for the characterization of protected amino acids and sometimes for confirming the structure of the final peptide product, particularly for smaller peptides or specific structural features rsc.orgscienceopen.com.
Methodological Approaches for Identifying and Quantifying Dehydration Byproducts
RP-HPLC is often used to separate the desired peptide from truncated sequences and other impurities, including dehydration byproducts rsc.orgmdpi.com. The presence of these byproducts can be detected as separate peaks in the chromatogram rsc.org. Mass spectrometry is then crucial for identifying the chemical nature of these impurity peaks by determining their molecular weight rsc.org. For instance, a byproduct with a mass difference corresponding to the loss of water (-18 Da) relative to a glutamine-containing peptide could indicate dehydration acs.org.
Quantitative analysis of these byproducts is typically performed using the peak areas obtained from RP-HPLC chromatograms, allowing researchers to determine the percentage of the total product that corresponds to the desired peptide and the percentage that corresponds to specific impurities nih.govgoogle.comgoogle.com. Methodological approaches may involve optimizing chromatographic gradients to achieve baseline separation of the target peptide from closely eluting byproducts nih.govmdpi.com.
Emerging Innovations and Prospective Research in this compound Applications
While Fmoc-SPPS has become the dominant strategy for routine peptide synthesis, the Boc strategy, supported by specialized derivatives like this compound, continues to be relevant for specific applications, particularly the synthesis of challenging sequences and in the context of chemical ligation for larger constructs.
Prospective research involving this compound may focus on further optimizing Boc-SPPS protocols to enhance efficiency and reduce side reactions, even for increasingly complex peptide targets. This could involve exploring novel coupling reagents or reaction conditions specifically tailored for protected amino acids like this compound within rapid or automated synthesis platforms pnas.orgluxembourg-bio.com.
The application of this compound in the synthesis of modified peptides, such as those containing post-translational modifications or unnatural amino acids, remains an area of interest nih.govresearchgate.net. Its compatibility with the strong acid cleavage conditions of Boc-SPPS allows for the incorporation of certain acid-stable modifications that might be less compatible with the milder cleavage conditions of Fmoc chemistry.
Furthermore, the role of this compound in facilitating the synthesis of peptide segments for advanced ligation techniques, including those beyond standard NCL, could be further explored. As chemical ligation methods evolve to handle more complex targets and incorporate a wider range of amino acid types, the ability to reliably synthesize challenging segments using Boc-SPPS with protected residues like this compound will remain valuable.
The development of new analytical methods with improved sensitivity and resolution could also enhance the characterization of peptides synthesized using this compound, allowing for more accurate identification and quantification of low-level impurities and a better understanding of the reaction mechanisms and potential side pathways.
Exploration of "Green Chemistry" Principles in this compound Utilization
The principles of green chemistry are increasingly being applied to chemical synthesis to reduce the environmental impact of chemical processes. In the context of peptide synthesis using protected amino acids like this compound, this involves seeking more sustainable solvents, reducing waste generation, and utilizing more environmentally benign reagents.
Potential for Integration with Hybrid Synthesis Approaches for Complex Biomolecules
Hybrid synthesis approaches combine different synthetic strategies, such as solid-phase peptide synthesis (SPPS), solution-phase synthesis, and chemical ligation techniques, to assemble complex biomolecules like peptides, proteins, and peptidomimetics. This compound, as a reliably protected amino acid, has the potential to be integrated into such convergent strategies.
Q & A
Q. Table 1: Example Synthesis Parameters
| Parameter | Example Value | Reference |
|---|---|---|
| Solvent System | Dichloromethane (DCM)/DMF | |
| Reaction Temperature | 0–25°C | |
| Yield Range | 60–85% |
Basic: What analytical techniques are critical for confirming the purity and identity of this compound?
Q. Answer :
- Primary Methods :
- NMR Spectroscopy : Detect protecting group integration (e.g., Boc at δ 1.4 ppm; Xan aromatic protons at δ 7.2–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point Analysis : Compare observed values with literature (if available) to detect impurities .
Advanced Tip : Cross-validate results with elemental analysis (C, H, N) to resolve discrepancies in molecular formula confirmation .
Advanced: How can researchers optimize purification strategies for this compound when encountering low yields?
Q. Answer :
Q. Table 2: Purification Optimization Variables
| Variable | Impact on Yield/Purity | Reference |
|---|---|---|
| Gradient Elution | Higher purity, moderate yield | |
| Isocratic Elution | Faster process, lower purity | |
| Silica Gel Mesh Size | Finer mesh improves resolution |
Advanced: How should researchers resolve contradictions in reported solubility data for this compound?
Q. Answer :
- Methodology :
- Systematic Testing : Measure solubility in 10+ solvents (e.g., DMSO, THF, DCM) under controlled temperatures (25°C, 40°C) .
- Error Mitigation : Use triplicate measurements and calibrate instruments (e.g., UV-Vis spectrophotometer) to minimize variability .
- Contextual Analysis : Compare results with literature, noting differences in experimental conditions (e.g., solvent grade, humidity) .
Example Finding : Discrepancies in DMSO solubility may arise from residual moisture; use Karl Fischer titration to quantify water content .
Advanced: What strategies ensure this compound stability during long-term storage for peptide synthesis?
Q. Answer :
- Stability Testing Protocol :
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC .
- Protection Measures : Store under argon in amber vials to prevent oxidation and photodegradation .
- Data Documentation : Report degradation products (e.g., free Gln) and storage conditions in supplementary materials .
Q. Table 3: Stability Under Stress Conditions
| Condition | Degradation Rate | Major Byproduct | Reference |
|---|---|---|---|
| 40°C, dry | <5% over 30 days | None detected | |
| 25°C, 75% RH | 12% over 30 days | Gln-Xan |
Advanced: How can this compound be integrated into solid-phase peptide synthesis (SPPS) while minimizing side reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
